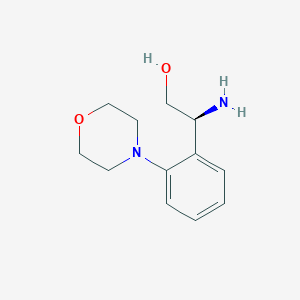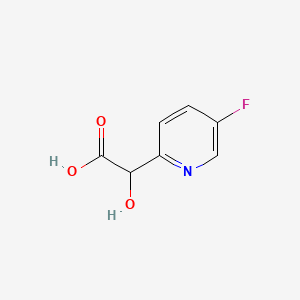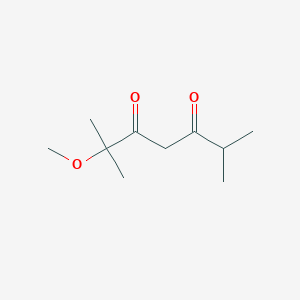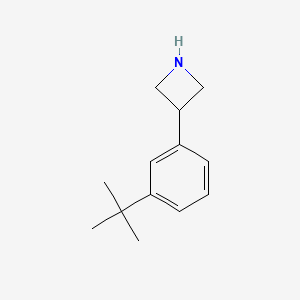
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid typically involves the use of chiral sources and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The key focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives .
Aplicaciones Científicas De Investigación
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of antiviral drugs.
Industry: Utilized in the production of chiral catalysts and as a precursor for the synthesis of various fine chemicals
Mecanismo De Acción
The mechanism of action of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target .
Comparación Con Compuestos Similares
(1R,3S)-Camphoric acid: Another chiral compound with a similar cyclopentane ring structure but with different functional groups.
(1R,3S)-3-Hydroxycyclopentanecarboxylic acid: Lacks the amino group but shares the hydroxyl and carboxylic acid functionalities.
Uniqueness: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is unique due to its combination of amino, hydroxyl, and carboxylic acid groups on a cyclopentane ring. This combination of functional groups and chiral centers makes it a versatile compound for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
Clave InChI |
WINVNQRFPOZMEY-UJURSFKZSA-N |
SMILES isomérico |
C1C[C@@](C[C@H]1O)(C(=O)O)N |
SMILES canónico |
C1CC(CC1O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



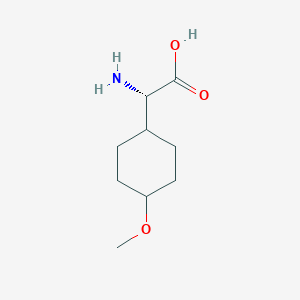


![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)

